molecular formula C21H25N3O3S B12036135 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate CAS No. 477731-15-0

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate

Cat. No.: B12036135
CAS No.: 477731-15-0
M. Wt: 399.5 g/mol
InChI Key: ZMEKVSDCYIUXJY-HZHRSRAPSA-N
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Preparation Methods

The synthesis of 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate include:

Properties

CAS No.

477731-15-0

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C21H25N3O3S/c1-3-5-14-26-18-12-8-17(9-13-18)20(25)27-19-10-6-16(7-11-19)15-23-24-21(28)22-4-2/h6-13,15H,3-5,14H2,1-2H3,(H2,22,24,28)/b23-15+

InChI Key

ZMEKVSDCYIUXJY-HZHRSRAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NCC

Origin of Product

United States

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